1-(2,3-Difluoro-4-methoxyphenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Difluoro-4-methoxyphenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of difluoro and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-difluoro-4-methoxyphenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Difluoro-4-methoxyphenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The difluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halogens or nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-(2,3-Difluoro-4-methoxyphenyl)-2,2-difluoroethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluoro-4-methoxyphenyl)-2,2-difluoroethanone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-4-methoxyphenylboronic acid: Shares similar structural features but differs in its boronic acid group.
1-(2,3-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanol: Contains an additional trifluoro group and an alcohol functional group.
Uniqueness
1-(2,3-Difluoro-4-methoxyphenyl)-2,2-difluoroethanone is unique due to its specific combination of difluoro and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C9H6F4O2 |
---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
1-(2,3-difluoro-4-methoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6F4O2/c1-15-5-3-2-4(6(10)7(5)11)8(14)9(12)13/h2-3,9H,1H3 |
InChI Key |
JWEQLHWBGBZEPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.